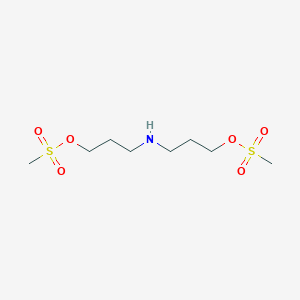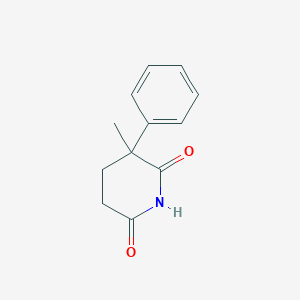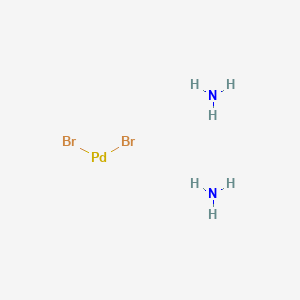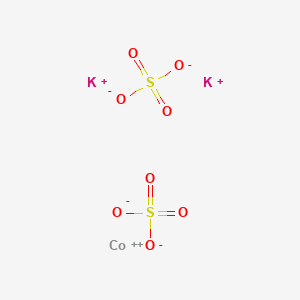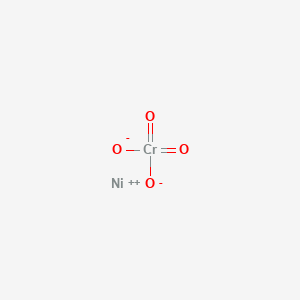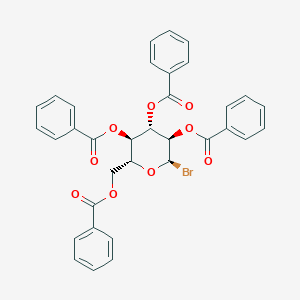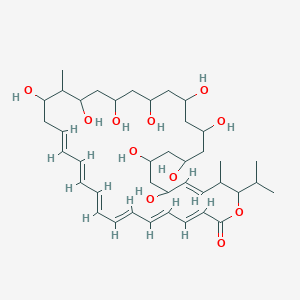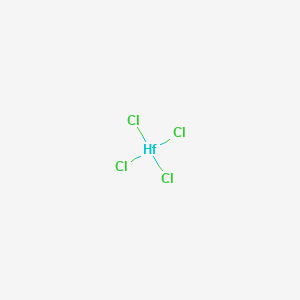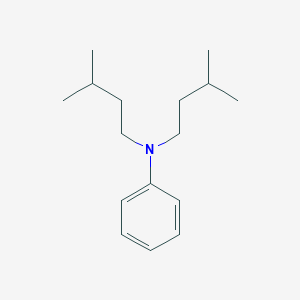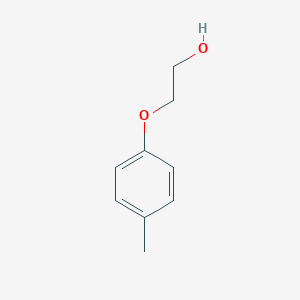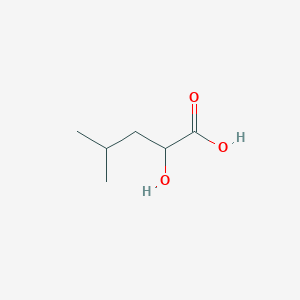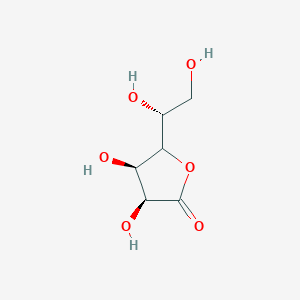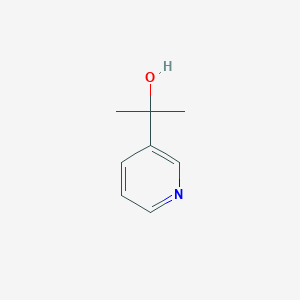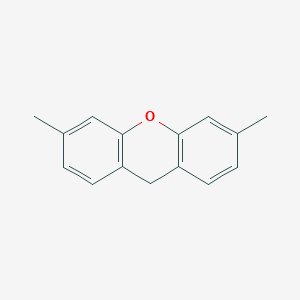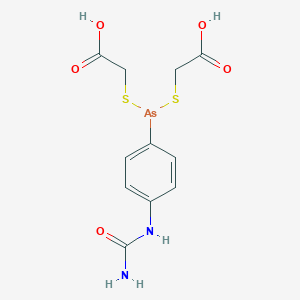
Thiocarbarsone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocarbarsone is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the drug arsanilic acid, which was used as an antibiotic in the 1940s and 1950s. Thiocarbarsone has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.
Mécanisme D'action
The mechanism of action of thiocarbarsone is still being studied. It is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. Thiocarbarsone has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet fully understood.
Effets Biochimiques Et Physiologiques
Thiocarbarsone has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to disrupt the function of certain cellular pathways. Thiocarbarsone has also been shown to have an effect on the immune system, although the exact nature of this effect is still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Thiocarbarsone has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized and purified. Thiocarbarsone is also relatively inexpensive, making it a cost-effective choice for many research projects. However, there are also limitations to the use of thiocarbarsone. It is toxic to humans and animals, and must be handled with care. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are many potential future directions for research on thiocarbarsone. One area of interest is its potential use in treating cancer. Further studies are needed to fully understand the mechanism of its anticancer effects, and to determine its potential as a treatment option. Additionally, research is needed to understand the full extent of its antibacterial and antifungal properties, and to explore its potential as a treatment for infectious diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of thiocarbarsone, and to determine its potential as a tool for studying cellular pathways and enzyme activity.
Méthodes De Synthèse
Thiocarbarsone can be synthesized by reacting arsanilic acid with thiourea in the presence of hydrochloric acid. The resulting compound is a yellow powder that is soluble in water and ethanol. The synthesis method has been well documented in scientific literature, and the purity of the compound can be verified using various analytical techniques.
Applications De Recherche Scientifique
Thiocarbarsone has been used in a variety of scientific research studies. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use in treating various diseases. Thiocarbarsone has also been used as a tool in studying the biochemistry of arsenic, as it contains an arsenic atom in its structure.
Propriétés
Numéro CAS |
120-02-5 |
|---|---|
Nom du produit |
Thiocarbarsone |
Formule moléculaire |
C11H13AsN2O5S2 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
2-[[4-(carbamoylamino)phenyl]-(carboxymethylsulfanyl)arsanyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H13AsN2O5S2/c13-11(19)14-8-3-1-7(2-4-8)12(20-5-9(15)16)21-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)(H3,13,14,19) |
Clé InChI |
VULRLPILKVVAQO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O |
Autres numéros CAS |
120-02-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



